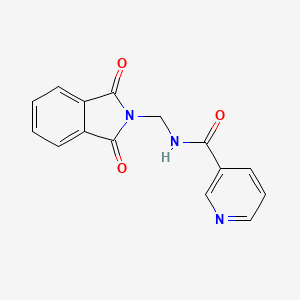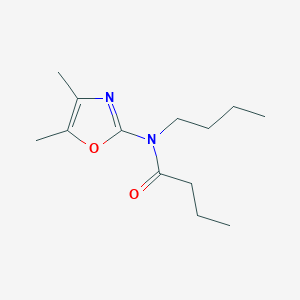
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the condensation of butylamine with 4,5-dimethyl-2-oxazolone under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like sodium methoxide to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionality.
Substitution: Compounds with new functional groups replacing the butyl or dimethyl groups.
Aplicaciones Científicas De Investigación
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide
Uniqueness
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57068-39-0 |
|---|---|
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-9-15(12(16)8-6-2)13-14-10(3)11(4)17-13/h5-9H2,1-4H3 |
Clave InChI |
YBBCMBBSVKFLHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=C(O1)C)C)C(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)

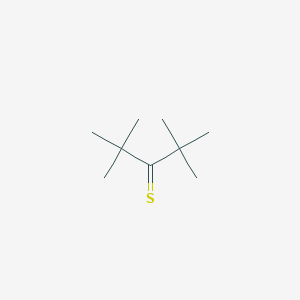
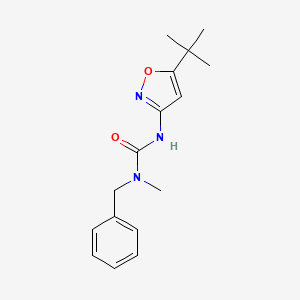
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)


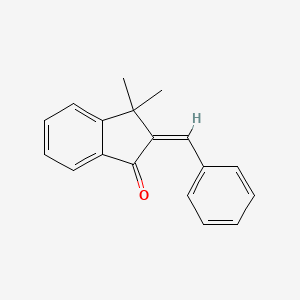
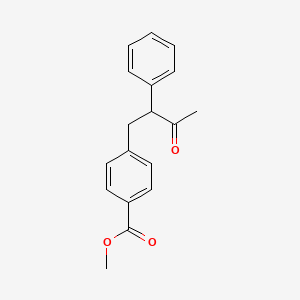
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)

